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molecular formula C11H13NO B8652003 2-(2,3-Dihydro-1H-inden-2-yl)acetamide CAS No. 146737-70-4

2-(2,3-Dihydro-1H-inden-2-yl)acetamide

Cat. No. B8652003
M. Wt: 175.23 g/mol
InChI Key: FXUUGDVQYOENBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05409956

Procedure details

8.77 g (0.23 mol) of lithium aluminum hydride was suspended in 400 ml of tetrahydrofuran, to which was added a suspension of 100 ml tetrahydrofuran containing 27.8 g (0.160 mol) of (indan-2-yl)acetamide under ice-cooling. The mixture was stirred for 30 minutes at room temperature, then refluxed for 5 hours. Under ice-cooling, 9 ml of water, 9 ml of 15% sodium hydroxide and 26 ml water were added thereto dropwise in this order for decomposing the excessive reagent and separating the solid matter. The filtrate was condensed to obtain 26.1 g of an oily material. Yield: 100%
Quantity
8.77 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH:8]1[CH2:16][C:17]([NH2:19])=O.O.[OH-].[Na+]>O1CCCC1>[CH2:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:7][CH:8]1[CH2:16][CH2:17][NH2:19] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
8.77 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
O
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
26 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)CC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
CUSTOM
Type
CUSTOM
Details
separating the solid matter
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 26.1 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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